![molecular formula C9H20O5Si B1589453 Acetoxymethyltriethoxysilane CAS No. 5630-83-1](/img/structure/B1589453.png)
Acetoxymethyltriethoxysilane
Overview
Description
Acetoxymethyltriethoxysilane is a chemical compound with the molecular formula C9H20O5Si and a molecular weight of 236.34 g/mol . It is typically used for surface modification applications.
Molecular Structure Analysis
The molecular structure of Acetoxymethyltriethoxysilane consists of nine carbon atoms, twenty hydrogen atoms, five oxygen atoms, and one silicon atom .Physical And Chemical Properties Analysis
Acetoxymethyltriethoxysilane has a boiling point of 106°C at 15mmHg and a density of 1.042 g/mL at 25°C . Its refractive index at 20°C is 1.4092 .Scientific Research Applications
Synthesis of Functional Carbohydrates
Acetoxymethyltriethoxysilane plays a crucial role in the synthesis of functional carbohydrates. These carbohydrates are not just energy sources but also have significant nutritional value and health-promoting effects, such as prebiotic actions . The compound is used in the development of enzymes that facilitate the production of rare sugars, which are essential in the food industry for creating healthier alternatives to traditional sugars .
Safety and Hazards
properties
IUPAC Name |
triethoxysilylmethyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O5Si/c1-5-12-15(13-6-2,14-7-3)8-11-9(4)10/h5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDVDSUBFYNSMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](COC(=O)C)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O5Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468089 | |
Record name | ACETOXYMETHYLTRIETHOXYSILANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40468089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetoxymethyltriethoxysilane | |
CAS RN |
5630-83-1 | |
Record name | ACETOXYMETHYLTRIETHOXYSILANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40468089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Acetoxymethyltriethoxysilane contribute to the enhanced properties of PMMA-silica composite films?
A1: Acetoxymethyltriethoxysilane acts as a coupling agent between the organic polymer, PMMA, and the inorganic silica network. [] The ethoxysilane groups (Si-O-CH2CH3) hydrolyze in the presence of water, forming silanol groups (Si-OH). These silanol groups can then condense with each other and with the silica network, creating a strong chemical bond. Simultaneously, the acetoxy group (CH3COO-) can interact with PMMA, likely through hydrogen bonding or van der Waals forces. This dual functionality of Acetoxymethyltriethoxysilane enables the formation of a homogeneous and well-bonded composite material. As a result, the PMMA-silica composite films exhibit increased pencil hardness (4-8 H compared to H for pure PMMA film) and improved adhesion. []
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